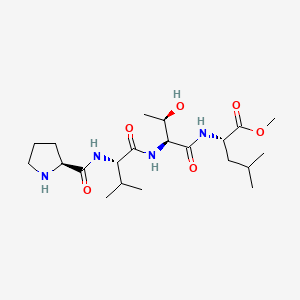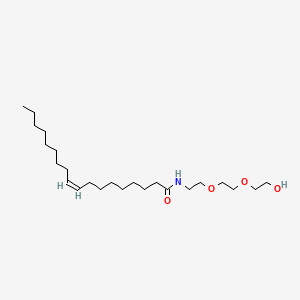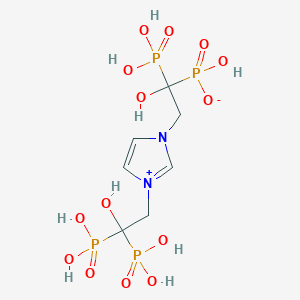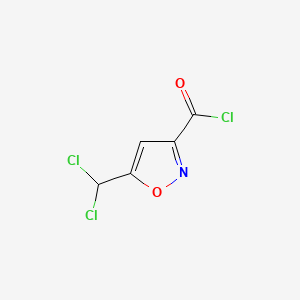
2-Fluorotolueno-α-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorotoluene-α-d1: is a deuterated derivative of 2-fluorotoluene, where one of the hydrogen atoms on the methyl group is replaced by deuterium. This compound is often used in research settings, particularly in studies involving isotopic labeling and mass spectrometry. The molecular formula of 2-Fluorotoluene-α-d1 is C7H6DF , and it has a molecular weight of 111.14 g/mol .
Aplicaciones Científicas De Investigación
2-Fluorotoluene-α-d1 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Utilized in the development of pharmaceuticals where isotopic labeling helps in studying drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorotoluene-α-d1 typically involves the deuteration of 2-fluorotoluene. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of 2-Fluorotoluene-α-d1 may involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorotoluene-α-d1 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 2-Fluorobenzoic acid
Reduction: 2-Fluorocyclohexane
Substitution: 2-Methoxytoluene
Mecanismo De Acción
The mechanism of action of 2-Fluorotoluene-α-d1 involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atom serves as a tracer, allowing researchers to track the compound’s transformation and distribution in biological systems. The pathways involved often include metabolic processes where the labeled compound is incorporated into different metabolites .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorotoluene: The non-deuterated version of 2-Fluorotoluene-α-d1.
2-Chlorotoluene: Similar structure but with a chlorine atom instead of fluorine.
2-Bromotoluene: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-Fluorotoluene-α-d1 is unique due to the presence of the deuterium atom, which makes it particularly useful in isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, making it valuable for specific research applications .
Propiedades
Número CAS |
17359-78-3 |
|---|---|
Fórmula molecular |
C7H7F |
Peso molecular |
111.138 |
Nombre IUPAC |
1-(deuteriomethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D |
Clave InChI |
MMZYCBHLNZVROM-MICDWDOJSA-N |
SMILES |
CC1=CC=CC=C1F |
Sinónimos |
1-Fluoro-2-methylbenzene-α-d1; NSC 8859-α-d1; o-Fluorotoluene-α-d1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)


![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
